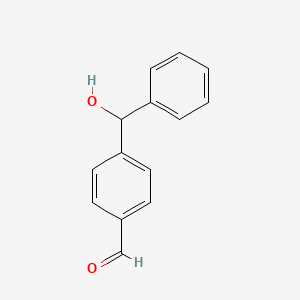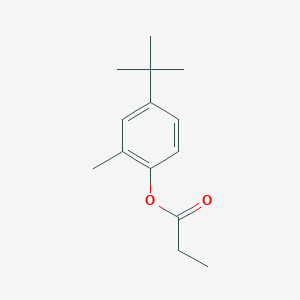
1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavorings. This particular compound features a quinoline ring, which is a heterocyclic aromatic organic compound with a nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester typically involves esterification reactions. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst. For this compound, the reaction would involve 1(2H)-Quinolinecarboxylic acid and 2-methylpropyl alcohol with an acid catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of esters often involves continuous processes with optimized conditions to maximize yield and efficiency. The use of catalysts, controlled temperatures, and pressures are crucial to ensure the reaction proceeds efficiently. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester into the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: Reducing the ester to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Substituting the ethoxy group with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under controlled conditions.
Major Products
Hydrolysis: 1(2H)-Quinolinecarboxylic acid and 2-methylpropyl alcohol.
Reduction: Corresponding alcohol.
Substitution: Depends on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its quinoline structure, which is common in many pharmaceuticals.
Industry: Used in the production of fragrances and flavorings due to its ester functional group.
Wirkmechanismus
The mechanism of action of 1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes, which is why quinoline derivatives are often studied for their anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Isopropyl butyrate: An ester used in fragrances and as a solvent.
Uniqueness
1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester is unique due to its quinoline ring structure, which imparts specific chemical and biological properties not found in simpler esters. This makes it valuable in research and potential pharmaceutical applications.
Eigenschaften
CAS-Nummer |
38428-16-9 |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
2-methylpropyl 2-ethoxy-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-4-19-15-10-9-13-7-5-6-8-14(13)17(15)16(18)20-11-12(2)3/h5-10,12,15H,4,11H2,1-3H3 |
InChI-Schlüssel |
PXSFFHCHRCZARW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C=CC2=CC=CC=C2N1C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)


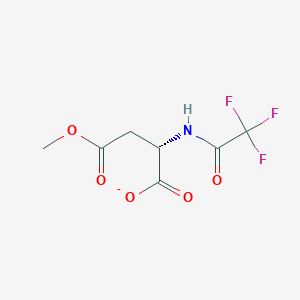
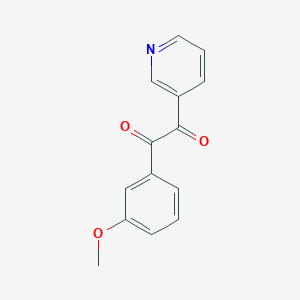

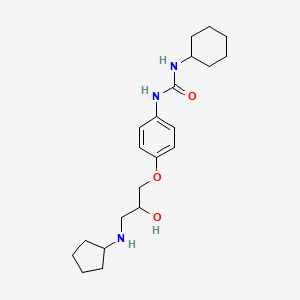

![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
